N-(1,1-dioxothiolan-3-yl)-N,1-dimethylcyclopropane-1-carboxamide
Description
N-(1,1-dioxothiolan-3-yl)-N,1-dimethylcyclopropane-1-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropane ring, a thiolane ring with a dioxo substitution, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N,1-dimethylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S/c1-10(4-5-10)9(12)11(2)8-3-6-15(13,14)7-8/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNLKNQWPYOEKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=O)N(C)C2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxothiolan-3-yl)-N,1-dimethylcyclopropane-1-carboxamide typically involves multiple steps, starting with the preparation of the thiolane ring. One common method involves the reaction of 3-aminothiolane with carbon disulfide in the presence of a strong base, such as potassium hydroxide, to form the dioxothiolan intermediate . This intermediate is then reacted with cyclopropane carboxylic acid chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes selecting appropriate solvents, such as ethanol or a mixture of ethanol and dimethylformamide, to enhance the solubility of the reactants and improve the reaction rate . Additionally, the reaction temperature and time are carefully controlled to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxothiolan-3-yl)-N,1-dimethylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be further oxidized to form sulfone derivatives.
Reduction: The dioxo groups can be reduced to thiol groups under specific conditions.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfone derivatives, while reduction can produce thiol-containing compounds.
Scientific Research Applications
N-(1,1-dioxothiolan-3-yl)-N,1-dimethylcyclopropane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(1,1-dioxothiolan-3-yl)-N,1-dimethylcyclopropane-1-carboxamide exerts its effects is primarily through its interaction with molecular targets such as enzymes and proteins. The compound’s structure allows it to bind to active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, making it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate: This compound shares the dioxothiolan ring but differs in its overall structure and applications.
3-chloro-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide: Another compound with a dioxothiolan ring, used in different chemical contexts.
Uniqueness
N-(1,1-dioxothiolan-3-yl)-N,1-dimethylcyclopropane-1-carboxamide is unique due to its combination of a cyclopropane ring and a dioxothiolan ring with a carboxamide group. This unique structure provides distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
